molecular formula C9H11N3O3 B13176190 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13176190
M. Wt: 209.20 g/mol
InChI Key: DFTUJCROYUDLRA-UHFFFAOYSA-N
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Description

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, a cyano group, and a methoxyethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and concentration of reactants, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-cyano-1-(2-ethoxyethyl)-1H-pyrrole-2-carboxylic acid
  • 3-amino-4-cyano-1-(2-methoxypropyl)-1H-pyrrole-2-carboxylic acid
  • 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Uniqueness

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-amino-4-cyano-1-(2-methoxyethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c1-15-3-2-12-5-6(4-10)7(11)8(12)9(13)14/h5H,2-3,11H2,1H3,(H,13,14)

InChI Key

DFTUJCROYUDLRA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=C1C(=O)O)N)C#N

Origin of Product

United States

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